molecular formula C21H22N4O3S B3581204 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide

Cat. No.: B3581204
M. Wt: 410.5 g/mol
InChI Key: LSJWEVQFMYXHBX-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a butanamide moiety. The presence of the pyrimidinyl group adds to its chemical versatility, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of the sulfamoyl phenyl intermediate. This intermediate is then reacted with 4-phenylbutanoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the synthesis of the sulfamoyl phenyl intermediate, followed by its reaction with 4-phenylbutanoyl chloride. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target. The pathways involved often include signal transduction cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylbutanamide
  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Uniqueness

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-16-14-15-22-21(23-16)25-29(27,28)19-12-10-18(11-13-19)24-20(26)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJWEVQFMYXHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.